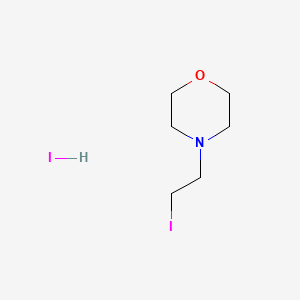
4-(2-Iodoethyl)morpholine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Iodoethyl)morpholine hydroiodide is a chemical compound with the molecular formula C6H13I2NO . It is used in laboratory chemicals for scientific research and development .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of research. Recent advances have been made in the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H12INO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 . The molecular weight of this compound is 241.07 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Reactions
- The compound has been utilized in the synthesis of N-acyl derivatives and hydroiodides through reactions with acyl iodides, demonstrating its role in creating structurally diverse molecules (Voronkov, Tsyrendorzhieva, & Rakhlin, 2010). Additionally, it's involved in the preparation of 3-R-4-substituted-delta2-1,2,4-triazoline-5-thione, indicating its application in producing compounds with potential antibacterial activities (Dobosz, Wujec, & Waśko, 2003).
Structural and Spectroscopic Studies
- Research on morpholine derivatives, such as the study of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine, highlights the compound's significance in organometallic chemistry and its complexation with metals like palladium and mercury, offering insights into molecular structures and potential applications in catalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Materials Science and Hydrogel Applications
- The development of novel hydrogels from morpholine derivatives, as demonstrated in the synthesis and characterization of copolymeric hydrogels for dye absorption, shows its potential in environmental applications and wastewater treatment (Ilgın & Ozay, 2017).
Antimicrobial and Antibiotic Modulation
- Compounds derived from morpholine, such as 4-(Phenylsulfonyl) morpholine, have been investigated for their antimicrobial properties and their ability to modulate the activity of antibiotics against multidrug-resistant strains, illustrating its relevance in addressing antibiotic resistance (Oliveira et al., 2015).
Halogen Bonding Interactions
- Studies on halogen and hydrogen bonding capabilities of morpholine-based compounds provide fundamental insights into their spectroscopic and structural properties, contributing to the understanding of molecular interactions in solid states (Bouchmella et al., 2008).
Zukünftige Richtungen
Morpholine-based compounds, including 4-(2-Iodoethyl)morpholine hydroiodide, continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on developing more efficient synthesis methods, exploring their reactivity in various chemical reactions, and investigating their potential applications in pharmaceutical testing .
Eigenschaften
IUPAC Name |
4-(2-iodoethyl)morpholine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12INO.HI/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGESMNQJDIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCI.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956330-15-7 |
Source


|
| Record name | 4-(2-iodoethyl)morpholine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


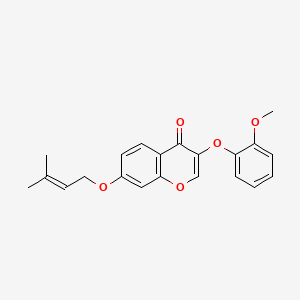
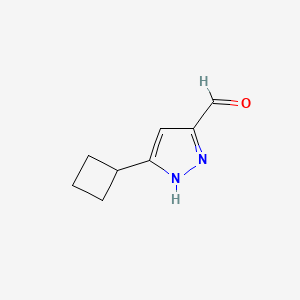
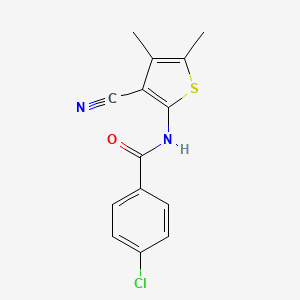

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2440974.png)
![6-methyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2440975.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2440976.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2440977.png)

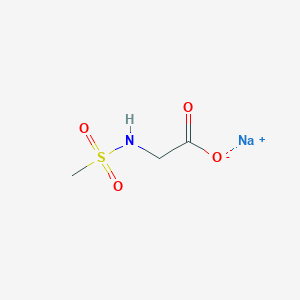

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2440985.png)
